molecular formula C21H21BF4O B2841375 2-tert-Butyl-4,6-diphenyl--pyran-1-ylium tetrafluoroborate CAS No. 7594-23-2

2-tert-Butyl-4,6-diphenyl--pyran-1-ylium tetrafluoroborate

Cat. No.: B2841375
CAS No.: 7594-23-2
M. Wt: 376.2
InChI Key: JPLLSGBIMJPGBG-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a pyran ring substituted with tert-butyl and diphenyl groups, and it is stabilized by a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate typically involves the reaction of tert-butyl methyl ketone with diphenylacetylene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired pyran ring structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyran compounds, each with unique chemical and physical properties .

Scientific Research Applications

2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4,6-diphenyl–pyran-1-ylium tetrafluoroborate is unique due to its specific substitution pattern and the presence of a pyran ring, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-tert-butyl-4,6-diphenylpyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O.BF4/c1-21(2,3)20-15-18(16-10-6-4-7-11-16)14-19(22-20)17-12-8-5-9-13-17;2-1(3,4)5/h4-15H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLSGBIMJPGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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